Decarboxy Moxifloxacin

Descripción general

Descripción

Decarboxy Moxifloxacin is a derivative of Moxifloxacin, an 8-methoxyquinolone antimicrobial agent. Moxifloxacin is widely used for treating various bacterial infections, including acute bacterial sinusitis, chronic bronchitis exacerbations, and community-acquired pneumonia . This compound is obtained by the decarboxylation of Moxifloxacin, resulting in a compound with a slightly altered chemical structure but retaining significant antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decarboxy Moxifloxacin is synthesized through the decarboxylation of Moxifloxacin. The process involves the removal of the carboxyl group from the Moxifloxacin molecule. This reaction typically requires specific conditions, such as the presence of a strong acid or base and elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale chemical reactors where Moxifloxacin is subjected to decarboxylation under controlled conditions. The reaction parameters, including temperature, pressure, and pH, are optimized to maximize yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1. Activity Against Bacterial Infections

Moxifloxacin is well-known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. Decarboxy moxifloxacin retains these properties, making it a candidate for treating resistant bacterial strains. Research indicates that moxifloxacin exhibits significant efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.25 µg/ml . The compound's effectiveness is comparable to that of isoniazid when used in combination therapies, suggesting that this compound may also contribute to multidrug-resistant tuberculosis treatment strategies .

2. Resistance Mechanisms

Studies have shown that moxifloxacin and its derivatives can overcome certain resistance mechanisms present in bacteria. For instance, the compound has demonstrated the ability to maintain efficacy even against strains that have developed resistance to other antibiotics . This characteristic is crucial in the context of rising antibiotic resistance globally.

Cancer Therapeutics

1. Antineoplastic Potential

Recent investigations into the anticancer properties of moxifloxacin derivatives, including this compound, have revealed promising results. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including SW480 and SW620 (colon cancer) and PC3 (prostate cancer) cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

2. Conjugation Studies

Researchers are exploring novel conjugates of moxifloxacin with fatty acids to enhance its antitumor activity. These studies suggest that modifying the structure of this compound could lead to improved therapeutic efficacy against specific cancer types .

Cell Culture Applications

1. Safety Assessments

Cell culture studies have been conducted to evaluate the safety profile of moxifloxacin and its derivatives for potential intracameral applications in ophthalmology. In vitro experiments demonstrated that concentrations up to 150 µg/ml did not adversely affect human corneal endothelial cells or other ocular cell types, indicating a favorable safety margin for potential therapeutic use .

2. Drug Development

The decarboxylation reaction of moxifloxacin is being investigated as a method for synthesizing new organic derivatives with enhanced biological activity. This approach highlights the importance of this compound in the development of new pharmaceutical agents through structural modifications .

Summary Table of Applications

Case Studies

Several case studies have documented the clinical efficacy of moxifloxacin in treating severe infections and its role in combination therapies for tuberculosis:

- Tuberculosis Treatment : A study involving mice showed that treatment with moxifloxacin significantly reduced bacterial counts in organs compared to control groups, demonstrating its potential as a monotherapy or in combination with isoniazid .

- Cancer Research : Clinical trials are ongoing to assess the effectiveness of modified moxifloxacin compounds in oncology settings, focusing on their ability to induce apoptosis in cancer cells while minimizing toxicity to normal tissues .

Mecanismo De Acción

Decarboxy Moxifloxacin exerts its antimicrobial effects by inhibiting bacterial enzymes, specifically topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .

Comparación Con Compuestos Similares

Moxifloxacin: The parent compound, widely used as an antimicrobial agent.

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.

Uniqueness: Decarboxy Moxifloxacin is unique due to its decarboxylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Moxifloxacin. This structural modification can potentially enhance its activity against certain bacterial strains and reduce side effects .

Actividad Biológica

Decarboxy moxifloxacin, a derivative of the fluoroquinolone antibiotic moxifloxacin, has garnered attention for its biological activities, particularly in antimicrobial and potential anticancer applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

The primary mechanism of action for moxifloxacin and its derivatives, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By forming a stable drug-enzyme-DNA complex, this compound effectively disrupts DNA synthesis, leading to bacterial cell death .

In Vitro Studies

This compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 0.125 μg/ml .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.125 |

| Mycobacterium tuberculosis | 0.25 |

These results indicate that this compound is potent against common bacterial strains that are often resistant to other antibiotics.

Case Studies

A case study involving patients with complicated skin infections showed that treatment with this compound resulted in a significant reduction in bacterial load within 48 hours. Patients exhibited clinical improvement alongside microbiological eradication, highlighting the compound's efficacy in real-world applications .

Anticancer Potential

Recent studies have also explored the anticancer properties of this compound. Research indicates that derivatives of moxifloxacin can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The proposed mechanism involves the modulation of topoisomerase II activity, which is crucial for DNA repair processes in cancer cells .

In Vitro Anticancer Activity

In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines at concentrations ranging from 1 to 10 μM:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5 |

| HepG2 | 3 |

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound shows favorable absorption characteristics with peak plasma concentrations achieved within 1-2 hours post-administration. Stability studies indicate that the compound remains stable under physiological conditions but is susceptible to degradation in acidic environments or in the presence of certain metal ions .

Propiedades

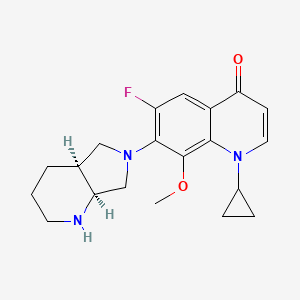

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULQTEYVKYNDBD-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322062-57-6 | |

| Record name | Decarboxy moxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1322062-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECARBOXY MOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.